4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H10FNO3S and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and 3-aminophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(3-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
4-bromo-N-(3-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but with a bromine atom instead of fluorine.
4-iodo-N-(3-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXLBSWQIWWDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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